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Compound of Interest

Compound Name: JX10

Cat. No.: B15614656

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JX10, a novel thrombolytic and
anti-inflammatory agent, and tenecteplase, a genetically engineered tissue plasminogen
activator (tPA). The information is based on available preclinical and clinical data to support
research and development in the field of acute ischemic stroke (AIS) treatment.

At a Glance: JX10 vs. Tenecteplase
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Feature

JX10

Tenecteplase

Drug Class

Stachybotrys microspora

triprenyl phenol (SMTP) family

Recombinant tissue

plasminogen activator (tPA)

Primary Mechanism of Action

Promotes physiological
fibrinolysis by inducing a
conformational change in
plasminogen; Inhibits soluble
epoxide hydrolase (sEH) to

exert anti-inflammatory effects.

[1]

Directly activates plasminogen
to plasmin, leading to fibrin clot

degradation.[2]

Fibrin Specificity

Indirectly enhances fibrinolysis
by facilitating plasminogen's
binding to fibrin.[1]

Higher fibrin specificity

compared to alteplase.[2][3]

Administration

Intravenous infusion.[4]

Single intravenous bolus.[5][6]

Clinical Development for AIS

Phase 2a clinical trial
completed.[1][4][7][8][9]

Multiple Phase 3 clinical trials
completed; increasingly used
as an alternative to alteplase.
[6][10][11]

Therapeutic Window

(Investigated)

Up to 12 hours from last known
normal.[1][4][7]1[9]

Typically within 4.5 hours of
symptom onset; some studies
have explored extended
windows.[6][10][11]

Mechanism of Action and Signhaling Pathways
JX10: A Dual-Action Approach

JX10 exhibits a novel, dual mechanism of action that combines thrombolysis with anti-

inflammatory effects.

Thrombolytic Pathway: JIX10 promotes physiological fibrinolysis by inducing a conformational

change in plasminogen from a closed to an open state. This change enhances plasminogen's

affinity for fibrin, facilitating its activation to plasmin by endogenous tissue plasminogen
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activators (tPA) at the site of the clot. This mechanism is distinct from direct plasminogen
activators like tenecteplase.[1]
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JX10 Thrombolytic Pathway

Anti-inflammatory Pathway: JX10 also acts as an inhibitor of soluble epoxide hydrolase (SEH).
By inhibiting sEH, JX10 prevents the degradation of anti-inflammatory and neuroprotective
epoxyeicosatrienoic acids (EETs), which are believed to suppress inflammation at the site of
thrombosis.[1][12]
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JX10 Anti-inflammatory Pathway

Tenecteplase: A Fibrin-Specific Plasminogen Activator
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Tenecteplase is a genetically modified variant of alteplase (tPA). Modifications to its structure
give it a longer half-life, higher fibrin specificity, and greater resistance to inactivation by
plasminogen activator inhibitor-1 (PAI-1) compared to alteplase.[2] Its mechanism of action is
centered on the direct activation of plasminogen.

Fibrinolytic Pathway: Tenecteplase binds to fibrin within a thrombus and converts plasminogen
to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix of the clot, leading to its
dissolution and the restoration of blood flow.[2]
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Tenecteplase Fibrinolytic Pathway

Clinical Efficacy and Safety Data

Direct comparative trials between JX10 and tenecteplase are not yet available. The following
tables summarize key efficacy and safety outcomes from their respective clinical trials. It is
important to note the different comparators used in these studies (placebo for JX10 and
alteplase for tenecteplase), which limits direct comparison.

JX10 Clinical Trial Data (Phase 2a)

The primary clinical evidence for JX10 comes from a Phase 2a, multicenter, randomized,
double-blind, placebo-controlled, dose-escalation trial in Japanese patients with AIS who were
ineligible for tPA or thrombectomy and treated within 12 hours of the last known normal.[1][4][7]

Table 1: Efficacy and Safety Outcomes of JX10 vs. Placebo in Phase 2a Trial[1][4]
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JX10 (Combined
Doses)

Outcome

Placebo

p-value

Efficacy

Excellent Functional
Outcome (MRS 0-1) 40.4% (21/52)
at 90 days

18.4% (7/38)

0.03

Functional
Independence (MRS 53.8% (28/52)
0-2) at 90 days

36.8% (14/38)

0.12

Vessel Recanalization

£ 24 houre* 58.3% (14/24)

26.7% (4/15)

Safety

Symptomatic
Intracranial

0% (0/52)
Hemorrhage (sICH)

within 24 hours**

2.6% (1/38)

0.42

Any Intracranial
Hemorrhage within 24 11.5% (6/52)
hours

13.2% (5/38)

*In patients with baseline arterial occlusive lesion score <3. **Defined as a worsening National

Institutes of Health Stroke Scale (NIHSS) score of >4 points.

Tenecteplase Clinical Trial Data (Selected Phase 3 Trials

vs. Alteplase)

Tenecteplase has been evaluated in several large-scale Phase 3 clinical trials, primarily

demonstrating non-inferiority to alteplase, the current standard of care for AIS.

Table 2: Efficacy and Safety Outcomes of Tenecteplase vs. Alteplase from Key Phase 3 Trials
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Trial Outcome Tenecteplase Alteplase Key Finding
Excellent o
_ Non-inferiority of
Functional
TRACE-2[10] 62% 58% tenecteplase to

Outcome (MRS
0-1) at 90 days

alteplase.

Similar safety

sICH 2% 2% ]
profile.
Tenecteplase
>50% was superior to
EXTEND-IA ) )
Reperfusion at 22% 10% alteplase in
TNK[11] - . o
initial angiogram achieving
reperfusion.
Favorable Improved
Functional functional
64% 51% ]
Outcome (MRS outcome with
0-2) at 90 days tenecteplase.
Similar safety
sICH 1% 1% ]
profile.
Excellent S
_ Non-inferiority of
Functional
AcT[10] 36.9% 34.7% tenecteplase to
Outcome (MRS
alteplase.
0-1) at 90 days
Similar safety
sICH 3.4% 3.2%

profile.

Experimental Protocols
JX10 Phase 2a Trial Methodology

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation
Phase 2a trial.[1][4]
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Patient Population: Japanese patients with acute ischemic stroke who were unable to

receive tPA or thrombectomy within 12 hours of the last known normal.[1][4]

Intervention: Patients received a single intravenous infusion of JX10 (1, 3, or 6 mg/kg) or

placebo.[4]

Primary Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening

NIHSS score of 24 points within 24 hours of drug administration.[1][4]

Secondary Endpoints: Included modified Rankin Scale (mRS) score at 90 days and vessel

patency at 24 hours.[4]

JX10 (1 mg/kg)

<4—! | JX10 (3 mglkg) JX10 (6 mg/kg)

Patient with AIS
(within 12h of LKN,
ineligible for tPA/thrombectomy)

Eligibility Screening

Randomization (1:1:1:1)

Primary Endpoint Assessment:
SICH within 24h

Secondary Endpoint Assessment:
MRS at 90 days, Vessel Patency at 24h

—p»| Placebo
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JX10 Phase 2a Trial Workflow

Tenecteplase - TRACE-2 Trial Methodology

Study Design: A phase lll, multicenter, prospective, randomized, open-label, blinded-

endpoint, non-inferiority study.[5][6][13]

o Patient Population: Patients eligible for intravenous thrombolysis within 4.5 hours of ischemic
stroke onset.[5][6][13]

« Intervention: Patients were randomized to receive either tenecteplase (0.25 mg/kg single
bolus, max 25 mg) or alteplase (0.9 mg/kg, 10% bolus followed by 1-hour infusion, max 90
mg).[5][10]

e Primary Endpoint: The proportion of patients with an mRS score of 0-1 at 90 days.[6]

o Safety Endpoints: Symptomatic intracranial hemorrhage within 36 hours and death from any
cause.[6][13]
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(within 4.5h of onset)

Eligibility Screening
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Tenecteplase (0.25 mg/kg bolus) Alteplase (0.9 mg/kg infusion)

Primary Endpoint Assessment:
mRS 0-1 at 90 days

Safety Endpoint Assessment:
sICH within 36h, Death
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TRACE-2 Trial Workflow

Summary and Future Directions

JX10 represents a promising investigational drug for acute ischemic stroke with its unique dual
mechanism of action and potential for an extended therapeutic window. The initial Phase 2a
data are encouraging, showing a significant improvement in functional outcomes compared to
placebo without an increase in symptomatic intracranial hemorrhage.[1][4] However, these
findings require confirmation in larger, more diverse patient populations through Phase 3 trials.
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Tenecteplase is a well-established thrombolytic that has demonstrated non-inferiority to the
current standard of care, alteplase, in multiple large-scale clinical trials.[6][10][11] Its ease of
administration as a single bolus offers a practical advantage in the emergency setting.

A direct comparative study of JIX10 and tenecteplase would be of great interest to the scientific
community to definitively establish their relative efficacy and safety profiles. Future research
should also continue to explore the potential of JX10's anti-inflammatory properties in
improving long-term neurological outcomes after stroke. For tenecteplase, ongoing research is
further defining its role in various stroke subtypes and in combination with endovascular
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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